2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 1144454-29-4
Cat. No.: VC11990014
Molecular Formula: C12H17N3OS2
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1144454-29-4 |
|---|---|
| Molecular Formula | C12H17N3OS2 |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 2-(2-aminoethylsulfanylmethyl)-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H17N3OS2/c1-7(2)9-5-8-11(16)14-10(6-17-4-3-13)15-12(8)18-9/h5,7H,3-4,6,13H2,1-2H3,(H,14,15,16) |
| Standard InChI Key | INSSFFDPTIRGPP-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCN |
| Canonical SMILES | CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCN |
Introduction
General Characteristics of Thienopyrimidines
Thienopyrimidines are heterocyclic compounds that combine a thiophene ring with a pyrimidine ring. These compounds are of interest in medicinal chemistry due to their potential therapeutic applications. The presence of a thio group and an aminoethyl side chain in 2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one suggests potential biological activity, but specific studies on this compound are not available.
Thienopyrimidine Derivatives
Thienopyrimidine derivatives have been studied for their biological activities. For example, 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are known for their potential therapeutic properties, though specific details on their biological activities are not provided in the context of 2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one .
Amino Thiazoles
Amino thiazoles, similar in structure to thienopyrimidines, have been extensively studied for their biological activities, including anticancer and antioxidant properties. The synthesis and modification of these compounds often involve reactions with thiourea and other reagents to produce derivatives with potent biological effects .
Synthesis and Potential Applications
The synthesis of thienopyrimidine derivatives typically involves cyclocondensation reactions between thiophene and pyrimidine precursors. The addition of side chains, such as the aminoethylthio group in 2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one, can be achieved through further modification steps.
Given the lack of specific information on 2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one, its potential applications would be inferred from related compounds. Thienopyrimidines are generally explored for their pharmacological properties, including anticancer, antiviral, and antibacterial activities.
Data Table: Related Thienopyrimidine Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C12H6F2N2O2S | 280.25 | 930982-69-7 |
| 3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C12H7ClN2O2S | 278.72 | 1255784-16-7 |
Future Research Directions
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Synthesis and Characterization: Developing efficient synthesis methods for 2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one and characterizing its physical and chemical properties.
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Biological Activity Screening: Investigating the compound's potential biological activities, including anticancer, antiviral, and antibacterial effects.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and understand the relationship between its structure and activity.
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